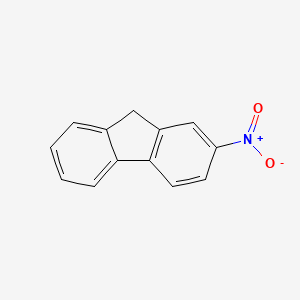

2-Nitrofluoren

Übersicht

Beschreibung

Synthesis Analysis

2-Nitrofluorene can be synthesized from fluorene through nitration processes. A study by Zhao (2009) describes the synthesis of 2-Nitrofluorenone, a closely related compound, from fluorene via oxidation and nitration, achieving a yield of 91.7% under optimal conditions (Zhao, 2009). Another synthesis approach involves using BA-1 as a solvent for fluorene nitrated with nitric acid, yielding 2-nitrofluorene with an 80% yield, highlighting the importance of reaction conditions in optimizing product yield (Liang De-yi, 2004).

Molecular Structure Analysis

The molecular structure of 2-Nitrofluorene has been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 NMR (^13C NMR) spectroscopy have been employed to confirm the structure of synthesized 2-Nitrofluorene derivatives, ensuring the presence of the nitro group and confirming the fluorene core structure.

Chemical Reactions and Properties

2-Nitrofluorene undergoes various chemical reactions, including photochemical processes and interactions with biological molecules. The photochemistry of 2-Nitrofluorene in both gas phase and acetonitrile solution involves photophysical and photochemical mechanisms leading to the generation of triplet excited states and free radicals (Bo Li et al., 2020). These reactions are crucial for understanding the environmental fate and biological effects of 2-Nitrofluorene.

Physical Properties Analysis

The thermodynamic properties of 2-Nitrofluorene, including enthalpies of formation and sublimation, have been studied experimentally and computationally. These properties are essential for understanding the stability and environmental behavior of 2-Nitrofluorene (J. A. Oliveira et al., 2014).

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften: Analyse von Luftverschmutzung

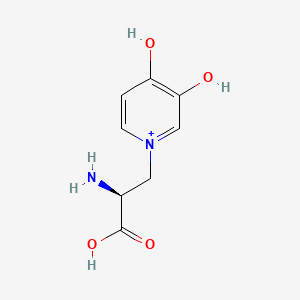

2-Nitrofluoren ist als Luftverschmutzer bekannt, der hauptsächlich aus Abgasen von Dieselmotoren stammt {svg_1}. Sein Vorkommen in der städtischen Luft ist aufgrund seiner mutagenen Eigenschaften von großer Bedeutung. Umweltwissenschaftler verwenden this compound als Marker, um die Luftqualität zu beurteilen und die Auswirkungen von Nitroaromaten auf die menschliche Gesundheit und die Umwelt zu untersuchen {svg_2}.

Pharmakologie: Karzinogenitätsstudien

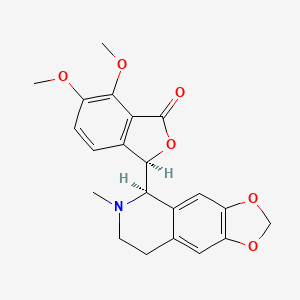

In der Pharmakologie dient this compound als Modellverbindung zur Untersuchung des karzinogenen Potenzials von Chemikalien. Es wurde gezeigt, dass es bei oraler Verabreichung Tumoren in Tiermodellen induziert, was es zu einer wertvollen Substanz für die toxikologische Forschung und das Verständnis der Mechanismen der chemisch induzierten Karzinogenese macht {svg_3}.

Chemische Synthese: Zwischenprodukt für Fluorophore

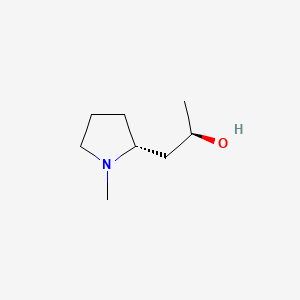

This compound wird bei der Synthese verschiedener Fluorophore verwendet, bei denen es sich um Verbindungen handelt, die bei Lichteinstrahlung Licht wieder emittieren können. Diese Fluorophore finden Anwendung in der Bioimaging und analytischen Chemie, wo sie als Marker zur Visualisierung biologischer Prozesse dienen {svg_4}.

Materialwissenschaften: Photophysikalische Studien

Die photophysikalischen Eigenschaften der Verbindung werden im Hinblick auf potenzielle Anwendungen in den Materialwissenschaften untersucht. Forscher untersuchen das photochemische Verhalten von this compound in verschiedenen Phasen, was zur Entwicklung neuer Materialien mit spezifischen Lichtabsorptionseigenschaften führen könnte {svg_5}.

Analytische Chemie: Nachweis von Nitroaromaten

This compound wird in der analytischen Chemie als Standard für den Nachweis und die Quantifizierung von Nitroaromaten in verschiedenen Proben verwendet. Seine gut charakterisierten Eigenschaften ermöglichen die Entwicklung empfindlicher Nachweismethoden wie der Hochleistungsflüssigkeitschromatographie (HPLC) {svg_6}.

Biochemie-Forschung: DNA-Adduktbildung

In der Biochemie wird this compound auf seine Fähigkeit untersucht, DNA-Addukte zu bilden, bei denen es sich um Veränderungen der DNA-Struktur aufgrund der kovalenten Bindung der Verbindung handelt. Diese Forschung trägt zum Verständnis der mutagenen Wirkungen von Nitroaromaten und ihrer Rolle bei der Initiierung von Krebs bei {svg_7}.

Safety and Hazards

2-Nitrofluorene is a confirmed carcinogen with experimental carcinogenic and tumorigenic data . It is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic fumes of NOx . It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Future studies may focus on the biotransformation process of 2-Nitrofluorene and various NPAHs activation catalyzed by human P450 enzyme . The general chemistry of nitroreduction, the enzymes responsible, the reduction of xenobiotic substrates, the regulation of nitroreductases, the ability of nitrocompounds to form DNA adducts and act as mutagens are also potential areas of future research .

Wirkmechanismus

- Enzymatic Metabolism : NF undergoes enzymatic metabolism in the lung. A constitutive enzyme, likely cytochrome P450IIB1, predominantly attacks NF at the 9-position. An inducible microsomal enzyme, probably cytochrome P450IA1, hydroxylates NF both at the 9-position and other positions .

Mode of Action

Pharmacokinetics

Eigenschaften

IUPAC Name |

2-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020971 | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS] | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000954 [mmHg] | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

THE REDN OF AROMATIC NITRO CMPD TO THEIR CORRESPONDING HYDROXYLAMINO DERIVATIVES MAY ... EXPLAIN THE CARCINOGENIC ACTION OF SUCH AGENTS AS 2-NITROFLUORINE ... | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS RN |

607-57-8 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191LL4U4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

316 °F (NTP, 1992), 158 °C | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-nitrofluorene exert its mutagenic effects?

A: 2-Nitrofluorene itself is not directly mutagenic. It requires metabolic activation, primarily via nitroreduction, to exert its genotoxic effects. This process often involves enzymes like xanthine oxidase [] and cytochrome P450 enzymes, particularly P450IIB1 and P450IA1 [, ]. The resulting metabolites, such as N-hydroxy-2-aminofluorene and various hydroxylated nitrofluorenes, are highly reactive and can form adducts with DNA, leading to mutations [, ].

Q2: What are the major metabolites of 2-nitrofluorene, and how do they contribute to its toxicity?

A: 2-Nitrofluorene undergoes extensive metabolism, resulting in various metabolites, including hydroxylated nitrofluorenes, 2-aminofluorene, and acetylated aminofluorenes [, ]. The specific metabolites formed, and their ratios, can vary depending on the species, route of exposure, and enzyme induction status [, , , ]. Hydroxylated nitrofluorenes, particularly 9-hydroxy-2-nitrofluorene (9-OHNF), are potent mutagens [, , ]. Acetylated aminofluorenes, such as 2-acetylaminofluorene (AAF) and its hydroxylated derivatives, are also carcinogenic and contribute to 2-nitrofluorene’s toxicity [, , ].

Q3: How does age influence the metabolism of 2-nitrofluorene?

A: Age plays a significant role in the expression and activity of enzymes involved in 2-nitrofluorene metabolism, particularly in the lung []. For instance, cytochrome P450b, responsible for 9-OHNF formation, exhibits low activity in fetal and newborn rat lungs but increases significantly with age, reaching adult levels at 6-8 weeks []. This age-dependent enzyme expression can influence the balance between detoxification and activation pathways, affecting 2-nitrofluorene toxicity.

Q4: Does pretreatment with inducers like beta-naphthoflavone (BNF) alter 2-nitrofluorene metabolism?

A: Yes, pretreatment with inducers like BNF, a cytochrome P450 inducer, can significantly alter 2-nitrofluorene metabolism. In rats, BNF treatment increased the clearance of 2-nitrofluorene in isolated perfused lungs, enhanced its metabolism by lung microsomes, and altered the metabolite profile [, ]. Specifically, BNF induced cytochrome P450IA1, leading to increased formation of hydroxylated metabolites, including 9-OHNF []. This metabolic shift towards more genotoxic metabolites underscores the potential for enhanced toxicity upon exposure to inducers.

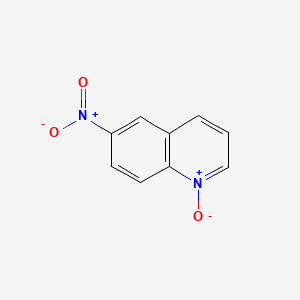

Q5: What is the molecular formula, weight, and structure of 2-nitrofluorene?

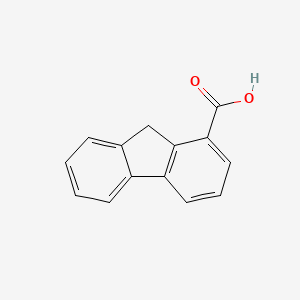

A5: The molecular formula of 2-nitrofluorene is C13H9NO2. It has a molecular weight of 211.22 g/mol. Structurally, it consists of a fluorene backbone (three fused benzene rings) with a nitro group (-NO2) attached to the 2nd position of the central benzene ring.

Q6: Is there spectroscopic data available for 2-nitrofluorene?

A: Yes, various spectroscopic techniques have been employed to characterize 2-nitrofluorene. These include UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, , ]. For instance, UV-Vis spectroscopy can be used to determine the compound's concentration in solution, while MS and NMR provide structural information [, ].

Q7: What evidence supports the classification of 2-nitrofluorene as a genotoxic carcinogen?

A: Numerous studies have established the genotoxic and carcinogenic properties of 2-nitrofluorene. In vitro, 2-nitrofluorene exhibits mutagenicity in bacterial assays, particularly the Ames test, inducing frameshift mutations [, , ]. It also causes DNA damage, as evidenced by the induction of unscheduled DNA synthesis (UDS) in rat hepatocytes []. In vivo studies have demonstrated the carcinogenicity of 2-nitrofluorene in animal models, with tumor formation observed in various organs, including the liver and bladder [, ].

Q8: Does 2-nitrofluorene form DNA adducts, and what is their significance?

A: Yes, 2-nitrofluorene metabolites can form covalent adducts with DNA [, , ]. These adducts are critical events in 2-nitrofluorene-induced carcinogenesis. The formation of specific adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene, has been identified and linked to mutagenic outcomes []. Understanding the types and levels of DNA adducts formed can provide valuable insights into the carcinogenic potential of 2-nitrofluorene and its metabolites.

Q9: What analytical techniques are commonly employed for 2-nitrofluorene detection and quantification?

A: Various analytical methods are available for detecting and quantifying 2-nitrofluorene in environmental and biological samples. High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometric detection is widely used for separating and quantifying 2-nitrofluorene and its metabolites [, ]. Electrochemical methods, particularly voltammetry using silver solid amalgam electrodes, have also emerged as sensitive techniques for detecting 2-nitrofluorene and related compounds [, , ].

Q10: What are the primary sources of 2-nitrofluorene in the environment?

A: 2-Nitrofluorene is primarily formed during incomplete combustion processes, making it a ubiquitous environmental pollutant. Major sources include vehicle exhaust, industrial emissions, cigarette smoke, and other combustion-related activities [, ]. Its presence in urban air particulates (UAP) raises concerns about human exposure through inhalation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

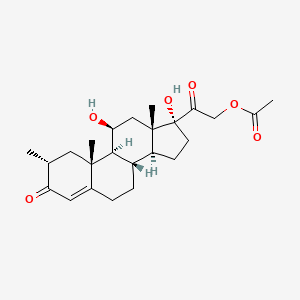

![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)

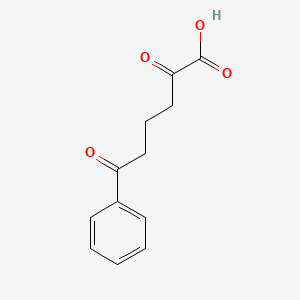

![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)